![molecular formula C26H22BrNO5S3 B447517 DIMETHYL 2-[6-BROMO-2,2-DIMETHYL-1-(2-METHYLBENZOYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B447517.png)
DIMETHYL 2-[6-BROMO-2,2-DIMETHYL-1-(2-METHYLBENZOYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2-{6-bromo-2,2-dimethyl-1-[(2-methylphenyl)carbonyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core, a bromine atom, and multiple functional groups such as carbonyl, thioxo, and dithiole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 2-[6-BROMO-2,2-DIMETHYL-1-(2-METHYLBENZOYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a cyclization reaction involving aniline derivatives and carbonyl compounds under acidic or basic conditions.
Functional Group Introduction: The carbonyl, thioxo, and dithiole groups are introduced through subsequent reactions involving appropriate reagents and catalysts. For example, the thioxo group can be introduced using Lawesson’s reagent, while the dithiole moiety can be formed through reactions with sulfur-containing compounds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
Dimethyl 2-{6-bromo-2,2-dimethyl-1-[(2-methylphenyl)carbonyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran (THF).
Substitution: Sodium azide, thiols, dimethyl sulfoxide (DMSO), and acetone.
Major Products Formed
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
科学的研究の応用
Dimethyl 2-{6-bromo-2,2-dimethyl-1-[(2-methylphenyl)carbonyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of DIMETHYL 2-[6-BROMO-2,2-DIMETHYL-1-(2-METHYLBENZOYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, the quinoline core may interact with DNA or proteins, while the thioxo and dithiole groups can participate in redox reactions, influencing cellular processes.
類似化合物との比較
Similar Compounds
Quinoline Derivatives: Compounds with a quinoline core, such as chloroquine and quinine.
Thioxo Compounds: Molecules containing thioxo groups, such as thioamides and thioureas.
Dithiole Compounds: Compounds with dithiole moieties, such as dithioles and dithiolanes.
Uniqueness
Dimethyl 2-{6-bromo-2,2-dimethyl-1-[(2-methylphenyl)carbonyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate is unique due to its combination of functional groups and structural features, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for scientific research and industrial applications.
特性
分子式 |
C26H22BrNO5S3 |
|---|---|
分子量 |
604.6g/mol |
IUPAC名 |
dimethyl 2-[6-bromo-2,2-dimethyl-1-(2-methylbenzoyl)-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C26H22BrNO5S3/c1-13-8-6-7-9-15(13)22(29)28-17-11-10-14(27)12-16(17)18(21(34)26(28,2)3)25-35-19(23(30)32-4)20(36-25)24(31)33-5/h6-12H,1-5H3 |
InChIキー |
DNLBLNYUQHETCX-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)N2C3=C(C=C(C=C3)Br)C(=C4SC(=C(S4)C(=O)OC)C(=O)OC)C(=S)C2(C)C |
正規SMILES |
CC1=CC=CC=C1C(=O)N2C3=C(C=C(C=C3)Br)C(=C4SC(=C(S4)C(=O)OC)C(=O)OC)C(=S)C2(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


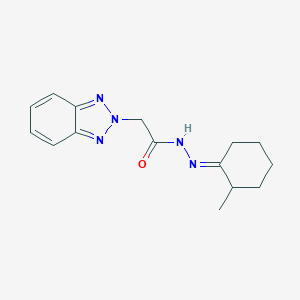
![1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N'~4~-[(E)-1-METHYL-2-(5-NITRO-2H-1,2,3,4-TETRAAZOL-2-YL)ETHYLIDENE]-5-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE](/img/structure/B447437.png)
![2-[2-[Bis(4-methoxyphenyl)methylidene]hydrazinyl]benzoic acid](/img/structure/B447439.png)
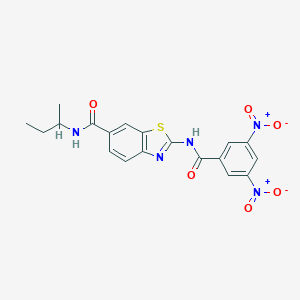
![5-AMINO-7-(2-BROMO-5-METHOXYPHENYL)-2-METHYL-3,7-DIHYDROPYRANO[2,3-D]IMIDAZOL-6-YL CYANIDE](/img/structure/B447443.png)
![5-acetyl-4-[2-(benzyloxy)phenyl]-6-methyl-3,4-dihydro-2(1H)-pyrimidinone](/img/structure/B447446.png)
![N-(7-{3-nitrophenyl}-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinolin-2-yl)acetamide](/img/structure/B447447.png)
![Ethyl 2-{[phenyl(phenylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447448.png)
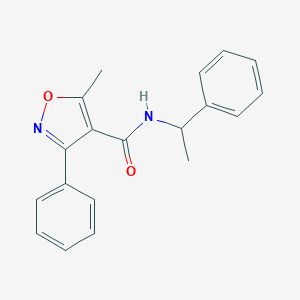

![5-Amino-7-(3-methoxyphenyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile](/img/structure/B447453.png)
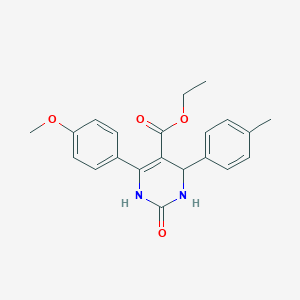
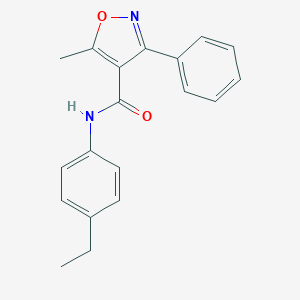
![2-amino-6'-chloro-7,7-dimethyl-2',5-dioxo-1',3',5,6,7,8-hexahydrospiro[4H-chromene-4,3'-(2'H)-indole]-3-carbonitrile](/img/structure/B447458.png)
